AKR1B10 Inhibitory Potency: 485-Fold Improvement Over Parent p-Coumaric Acid and 17-Fold Selectivity Over AKR1B1
In enzymatic inhibition assays curated by ChEMBL from Gifu Pharmaceutical University, (E)-benzyl 3-(4-hydroxyphenyl)acrylate (CHEMBL1095574) inhibited recombinant human AKR1B10 with an IC50 of 130 nM, while the same assay platform measured the parent p-coumaric acid (CHEMBL66879) at IC50 = 63,000 nM—representing a 485-fold potency gain attributable to benzyl esterification [1][2]. Against the structurally homologous aldose reductase AKR1B1, benzyl p-coumarate exhibited IC50 = 2,200 nM, yielding an intra-target selectivity ratio (AKR1B1/AKR1B10 IC50) of approximately 17:1 [1]. This selectivity profile is a quantifiable differentiator from p-coumaric acid, which shows negligible differential activity between the two reductases.
| Evidence Dimension | AKR1B10 inhibitory potency (IC50, nM) |
|---|---|
| Target Compound Data | IC50 = 130 nM (AKR1B10); IC50 = 2,200 nM (AKR1B1) |
| Comparator Or Baseline | p-Coumaric acid: IC50 = 63,000 nM (AKR1B10) |
| Quantified Difference | 485-fold more potent against AKR1B10; 17-fold selectivity for AKR1B10 over AKR1B1 |
| Conditions | Inhibition of human recombinant N-terminus His6-tagged AKR1B10 and AKR1B1 expressed in Escherichia coli BL21 DE3, assessed as pyridine-3-aldehyde reduction (BindingDB/ChEMBL curated data) |
Why This Matters
For research programs targeting AKR1B10 (a tumor marker and chemoresistance mediator) while minimizing confounding AKR1B1 (aldose reductase) inhibition, benzyl p-coumarate provides a verified selectivity window that the free acid and likely shorter-chain esters cannot replicate.
- [1] BindingDB. BDBM50362850 (CHEMBL1095574): (E)-Benzyl 3-(4-hydroxyphenyl)acrylate – AKR1B10 IC50 = 130 nM; AKR1B1 IC50 = 2,200 nM. Curated by ChEMBL, Gifu Pharmaceutical University. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50362850 View Source
- [2] BindingDB. BDBM4374 (CHEMBL66879): p-Coumaric acid – AKR1B10 IC50 = 63,000 nM. Curated by ChEMBL, Gifu Pharmaceutical University. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=4374 View Source
